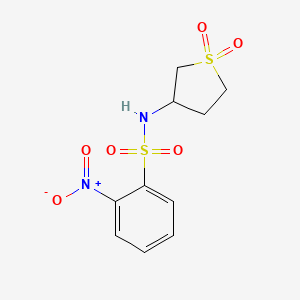
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response and cancer development. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, the compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide is its broad range of potential applications in various fields. It is a versatile compound that can be used in the development of new drugs, pesticides, and industrial products. Additionally, the compound is relatively easy to synthesize and can be produced on a large scale. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound, especially in vivo.
Future Directions
There are several future directions for the research and development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide. One direction is to investigate the compound's potential use in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to determine the safety and toxicity of the compound in vivo and its potential for clinical use. Finally, the compound's potential applications in agriculture and industry should be explored further.
Synthesis Methods
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide involves the reaction of 4-fluoroaniline with 2-chloro-5-(chloromethyl)benzoic acid in the presence of sodium hydroxide. The resulting intermediate is then reacted with isothiazolidine-1,1-dioxide to yield the final product. The synthesis method has been optimized and can be carried out on a large scale with high yields.
Scientific Research Applications
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, the compound has been investigated for its potential use in the treatment of inflammatory bowel disease.
properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4S/c17-14-6-5-12(20-15(21)7-8-25(20,23)24)9-13(14)16(22)19-11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUMGIIGWQHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1-[(3-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B5025150.png)



![[3-(2-tert-butyl-4-methylphenoxy)propyl]diethylamine hydrochloride](/img/structure/B5025180.png)
![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5025182.png)

![1-(4-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025190.png)


![3-benzyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025202.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5025213.png)
